Anti-TB Potency: Lansoprazole Sulfide vs. Lansoprazole (Parent Prodrug)
Lansoprazole sulfide (LPZS) demonstrates 2.5-fold greater potency against intracellular Mycobacterium tuberculosis compared to its parent prodrug, lansoprazole (LPZ) [1]. This differential activity is critical for target validation and screening campaigns.
| Evidence Dimension | Inhibition of intracellular M. tuberculosis growth |
|---|---|
| Target Compound Data | IC50 = 0.59 µM |
| Comparator Or Baseline | Lansoprazole (LPZ) IC50 = 1.47 µM |
| Quantified Difference | 2.5-fold higher potency |
| Conditions | Human macrophage infection model |
Why This Matters
This direct comparison quantifies the superior potency of the active metabolite, justifying its selection over the parent drug for anti-TB research.
- [1] Rybniker J, et al. Lansoprazole is an antituberculous prodrug targeting cytochrome bc1. Nat Commun. 2015;6:7659. View Source
